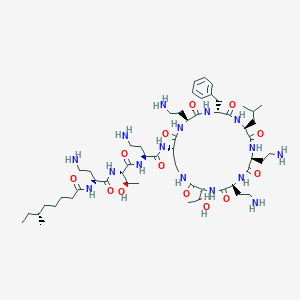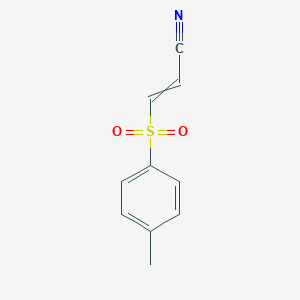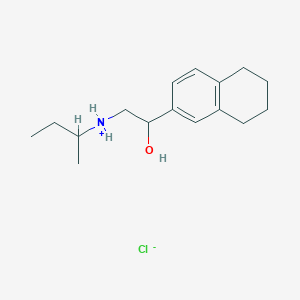
Butidrine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butidrine hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. In
Mechanism of Action
Butidrine hydrochloride acts as a competitive inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This increased concentration of acetylcholine can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects:
The primary biochemical effect of butidrine hydrochloride is the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increased concentration of acetylcholine can have a variety of physiological effects, including improved cognitive function, enhanced muscle movement, and increased heart rate.
Advantages and Limitations for Lab Experiments
One of the major advantages of butidrine hydrochloride is its potent inhibitory effect on acetylcholinesterase, which makes it a valuable tool for studying the role of acetylcholine in various physiological processes. However, one of the limitations of this compound is that it can also inhibit other cholinesterase enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research involving butidrine hydrochloride. One area of interest is the development of more selective acetylcholinesterase inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the effects of acetylcholinesterase inhibitors on other neurotransmitter systems, such as dopamine and serotonin. Additionally, the use of butidrine hydrochloride in combination with other drugs may have synergistic effects that could be explored in future research.
Synthesis Methods
Butidrine hydrochloride can be synthesized through a multi-step process involving the reaction of 2-dimethylaminoethyl chloride with 2-chloroacetyl chloride, followed by the reaction of the resulting product with 2-butylamine. The final product is then converted to butidrine hydrochloride through the addition of hydrochloric acid.
Scientific Research Applications
Butidrine hydrochloride has been extensively used in scientific research as an acetylcholinesterase inhibitor. This compound has been used to study the role of acetylcholine in various physiological processes, including memory and muscle movement. Butidrine hydrochloride has also been used to investigate the effects of acetylcholinesterase inhibitors in the treatment of Alzheimer's disease and other cognitive disorders.
properties
CAS RN |
1506-12-3 |
|---|---|
Product Name |
Butidrine hydrochloride |
Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
butan-2-yl-[2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15;/h8-10,12,16-18H,3-7,11H2,1-2H3;1H |
InChI Key |
KHBXORBAOCQNMC-UHFFFAOYSA-N |
SMILES |
CCC(C)[NH2+]CC(C1=CC2=C(CCCC2)C=C1)O.[Cl-] |
Canonical SMILES |
CCC(C)[NH2+]CC(C1=CC2=C(CCCC2)C=C1)O.[Cl-] |
Other CAS RN |
5803-79-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)




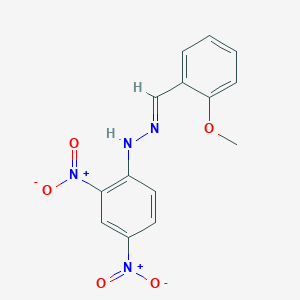

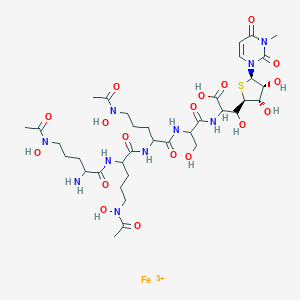
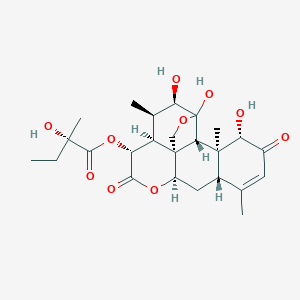
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)
